3-Cyclopropyl-3-methylmorpholine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-3-methylmorpholine consists of a morpholine ring with a cyclopropyl group and a methyl group attached. The cyclopropyl moiety introduces strain, affecting the compound’s reactivity and properties. Accurate characterization using techniques such as NMR, HPLC, and LC-MS is essential to confirm the structure .
Scientific Research Applications
Selective Cannabinoid CB2 Receptor Agonist
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101) has been characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This application is significant for its potential to prevent cisplatin-induced nephrotoxicity, demonstrating the compound's relevance in therapeutic contexts, particularly in mitigating adverse effects associated with chemotherapy treatments (Mukhopadhyay et al., 2016).
Conformationally Restricted Analogues of Histamine
The synthesis of conformationally restricted analogues of histamine utilizing cyclopropane rings, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, underscores the compound's importance in exploring bioactive conformations and improving the activity of biologically active compounds (Kazuta et al., 2002).
Bioorthogonal Chemistries
3,3-Disubstituted cyclopropenes, including derivatives with cyclopropyl groups, have been identified for their unique bioorthogonal reactivities, allowing concurrent tagging of biomolecules in complex environments. This application is crucial for monitoring multicomponent processes in cells and organisms, highlighting the versatility of cyclopropyl derivatives in biochemical research (Kamber et al., 2013).
Lewis Acid-Catalyzed Ring-Opening
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles illustrates the compound's utility in synthetic chemistry, particularly in enantioselective synthesis of significant pharmaceutical agents (Lifchits & Charette, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopropyl-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-10-5-4-9-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQUNJJKAOYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866558-79-3 |
Source
|
Record name | 3-cyclopropyl-3-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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